molecular formula C17H24N2 B14590668 1-[2-(2,6-Dimethylphenyl)hexyl]-1H-imidazole CAS No. 61055-78-5

1-[2-(2,6-Dimethylphenyl)hexyl]-1H-imidazole

Cat. No.: B14590668
CAS No.: 61055-78-5
M. Wt: 256.4 g/mol
InChI Key: GQUXHBVEGCZXDZ-UHFFFAOYSA-N
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Description

1-[2-(2,6-Dimethylphenyl)hexyl]-1H-imidazole is a synthetic compound belonging to the imidazole family, characterized by a five-membered ring containing two nitrogen atoms. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties .

Chemical Reactions Analysis

Types of Reactions: 1-[2-(2,6-Dimethylphenyl)hexyl]-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Halogenation, alkylation, and acylation reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include substituted imidazoles, which can be further functionalized for specific applications .

Scientific Research Applications

1-[2-(2,6-Dimethylphenyl)hexyl]-1H-imidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[2-(2,6-Dimethylphenyl)hexyl]-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds, influencing various biochemical pathways. This compound’s effects are mediated through its ability to modulate enzyme activity or receptor binding .

Comparison with Similar Compounds

Uniqueness: 1-[2-(2,6-Dimethylphenyl)hexyl]-1H-imidazole stands out due to its unique substitution pattern, which imparts specific chemical and biological properties.

Properties

CAS No.

61055-78-5

Molecular Formula

C17H24N2

Molecular Weight

256.4 g/mol

IUPAC Name

1-[2-(2,6-dimethylphenyl)hexyl]imidazole

InChI

InChI=1S/C17H24N2/c1-4-5-9-16(12-19-11-10-18-13-19)17-14(2)7-6-8-15(17)3/h6-8,10-11,13,16H,4-5,9,12H2,1-3H3

InChI Key

GQUXHBVEGCZXDZ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CN1C=CN=C1)C2=C(C=CC=C2C)C

Origin of Product

United States

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